molecular formula C14H12N4O5 B2618180 N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide CAS No. 941869-45-0

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide

Cat. No.: B2618180
CAS No.: 941869-45-0
M. Wt: 316.273
InChI Key: FLOKBETYHAXXJP-UHFFFAOYSA-N
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Description

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a unique structure comprising an oxadiazole ring fused with an oxazole ring, both of which are known for their diverse biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide typically involves a multi-step process. One common approach starts with the preparation of the 3,4-dimethoxyphenyl hydrazine, which is then reacted with an appropriate carboxylic acid derivative to form the oxadiazole ring. The oxazole ring is subsequently introduced through cyclization reactions involving suitable precursors .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve optimization of the laboratory-scale synthesis routes to enhance yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in different applications .

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide stands out due to its dual-ring structure, which imparts unique chemical and biological properties. This makes it a versatile compound in various research and industrial applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O5/c1-20-9-4-3-8(7-11(9)21-2)13-17-18-14(22-13)16-12(19)10-5-6-15-23-10/h3-7H,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOKBETYHAXXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=NO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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